molecular formula C9H13ClN4 B13600929 2-Chloro-4-methyl-6-(piperazin-1-yl)pyrimidine CAS No. 502133-38-2

2-Chloro-4-methyl-6-(piperazin-1-yl)pyrimidine

Cat. No.: B13600929
CAS No.: 502133-38-2
M. Wt: 212.68 g/mol
InChI Key: SAUOFLCAYXUTOZ-UHFFFAOYSA-N
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Description

2-Chloro-4-methyl-6-(piperazin-1-yl)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing heterocycles that are widely used in pharmaceuticals, agrochemicals, and materials science due to their diverse biological activities. This compound, in particular, has shown potential in various scientific research applications, including medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-methyl-6-(piperazin-1-yl)pyrimidine typically involves the reaction of 2-chloro-4-methylpyrimidine with piperazine. One common method includes the following steps:

    Starting Materials: 2-chloro-4-methylpyrimidine and piperazine.

    Reaction Conditions: The reaction is carried out in a suitable solvent such as chloroform or dichloromethane, with a base like potassium carbonate to facilitate the reaction.

    Procedure: The 2-chloro-4-methylpyrimidine is dissolved in the solvent, and piperazine is added to the solution. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Isolation: The product is isolated by filtration, washed with water, and purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can lead to large-scale production with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methyl-6-(piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-pyrimidine derivative, while oxidation can produce a pyrimidine N-oxide.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Chloro-4-methyl-6-(piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes or receptors, modulating their activity.

    Pathways Involved: It can affect pathways related to inflammation, apoptosis, and cell proliferation.

Comparison with Similar Compounds

Properties

CAS No.

502133-38-2

Molecular Formula

C9H13ClN4

Molecular Weight

212.68 g/mol

IUPAC Name

2-chloro-4-methyl-6-piperazin-1-ylpyrimidine

InChI

InChI=1S/C9H13ClN4/c1-7-6-8(13-9(10)12-7)14-4-2-11-3-5-14/h6,11H,2-5H2,1H3

InChI Key

SAUOFLCAYXUTOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)Cl)N2CCNCC2

Origin of Product

United States

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